Naringoside (hydrate)
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Overview
Description
Naringine hydrate is a flavonoid compound predominantly found in citrus fruits such as grapefruit, oranges, and limes. It is responsible for the bitter taste in these fruits and has been extensively studied for its remarkable biological properties, including anti-oxidative, anti-inflammatory, antibacterial, anticancer, antidiabetic, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naringine hydrate can be synthesized through various methods. One common approach involves the extraction of naringin from grapefruit peel waste using methanol, followed by crystallization in water with the addition of dichloromethane . This method is efficient and yields a high amount of naringin extract in a shorter processing time.
Industrial Production Methods
In the industrial context, naringin is often extracted from citrus peels, which are by-products of the citrus juice industry. The extraction process typically involves air-drying the peels for several days, followed by hot extraction using methanol. The addition of dichloromethane during the crystallization step helps in obtaining pure naringin .
Chemical Reactions Analysis
Types of Reactions
Naringine hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. For instance, naringin can be hydrolyzed into its aglycone form, naringenin, through the action of the enzyme naringinase .
Common Reagents and Conditions
Hydrolysis: Naringinase enzyme is commonly used to hydrolyze naringin into naringenin.
Oxidation: Naringin can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include naringenin, rhamnose, and glucose .
Scientific Research Applications
Naringine hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other flavonoids.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, and neurodegenerative diseases
Industry: Utilized in the food and cosmetic industries for its antioxidant properties.
Mechanism of Action
Naringine hydrate exerts its effects through various molecular targets and pathways. It modulates different cellular signaling pathways, suppresses cytokine and growth factor production, and arrests the cell cycle. It also activates AMP-activated protein kinase (AMPK) and inhibits the nuclear factor-kappa-B (NF-κB) pathway, leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Naringenin: The aglycone form of naringin, known for its potent biological activities.
Neohesperidin: Another flavonoid glycoside found in citrus fruits.
Hesperidin: A flavonoid glycoside with similar antioxidant and anti-inflammatory properties
Uniqueness
Naringine hydrate is unique due to its dual sugar units (rhamnose and glucose) attached to its aglycone portion, which provides steric hindrance and makes it less potent than its aglycone counterpart, naringenin .
Properties
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNHAWBPPPWRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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